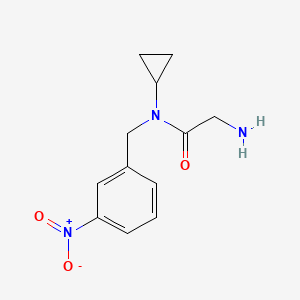

2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide

Description

2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide (molecular formula: C₁₂H₁₄N₃O₃, molecular weight: 260.26 g/mol) is a substituted acetamide derivative characterized by a cyclopropyl group and a 3-nitrobenzyl moiety attached to the acetamide nitrogen.

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-[(3-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-7-12(16)14(10-4-5-10)8-9-2-1-3-11(6-9)15(17)18/h1-3,6,10H,4-5,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLUPORRTWWKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be added via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with an amine.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and other amines.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain nitro-substituted benzamides possess broad-spectrum antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. Certain derivatives have shown promising results in inhibiting the growth of cancer cell lines such as HCT116 (human colorectal carcinoma) and MCF7 (breast cancer) . The mechanism often involves interference with DNA synthesis or function, making these compounds potential candidates for further development as anticancer agents.

Synthesis and Biological Evaluation

A notable study synthesized a series of cyclopropyl-containing amino acids and evaluated their biological activities. The findings revealed that some derivatives exhibited significant antimicrobial effects with minimum inhibitory concentrations (MIC) in the low micromolar range .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| N1 | 1.27 | Antibacterial |

| N8 | 1.43 | Antibacterial |

| N22 | 2.60 | Antibacterial |

| N9 | 5.85 | Anticancer |

This table summarizes the effectiveness of selected compounds derived from similar chemical structures.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Analysis

The table below compares 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide with key analogs, highlighting substituent effects:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound (electron-withdrawing) contrasts with the methoxy (electron-donating) group in N-(3-Amino-4-methoxyphenyl)acetamide.

- Steric Effects : The cyclopropyl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl or bromo), which may limit accessibility in enzyme-binding pockets or catalytic sites .

- Hydrogen-Bonding Capacity : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has an -OH group for hydrogen bonding, the target compound relies on its nitro and amide groups for intermolecular interactions, as seen in similar acetamides forming S(6) ring motifs .

Solubility and Stability:

- The nitro group in the target compound likely reduces solubility in polar solvents compared to analogs with hydroxy or amino groups (e.g., N-(3-Amino-4-methoxyphenyl)acetamide) .

- Bromo and chloro substituents (e.g., in N-(3-Bromophenyl)acetamide) enhance halogen bonding but may increase toxicity risks .

Research and Industrial Relevance

- Synthetic Utility : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates C–H functionalization , whereas the nitro group in the target compound might favor electrophilic aromatic substitution or reduction reactions.

- Crystallography: Analogous compounds like 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide have been structurally resolved via X-ray diffraction, suggesting similar methodologies could apply to the target compound .

- Safety Profile: Unlike 3-AMINOACETANILIDE (a dye intermediate with explicit handling precautions) , the target compound’s hazards remain uncharacterized, underscoring the need for further toxicological studies .

Biological Activity

2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopropyl group, a nitro-substituted benzyl moiety, and an acetamide functional group, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with cell growth and differentiation.

- Gene Expression Alteration : The compound may affect gene expression related to apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzyl ring or modifications to the cyclopropyl group can significantly alter its potency and selectivity.

Key Findings

- Substituting the nitro group with other electron-withdrawing groups enhances antimicrobial activity.

- Modifications to the cyclopropyl moiety can improve binding affinity to target enzymes.

Study 1: Antimicrobial Efficacy

In a study published in Frontiers in Pharmacology, researchers evaluated the antimicrobial efficacy of several derivatives of acetamides, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer properties of this compound. The results indicated that it significantly reduced tumor cell viability in vitro and induced apoptosis through caspase activation pathways . These findings support further exploration into its use as an anticancer agent.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound’s properties?

- Modify substituents : Replace the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) to alter electron density.

- Vary the amine : Test tert-butyl or piperidine analogs for improved bioavailability.

- Computational SAR : Use QSAR models (e.g., MOE) to predict logP and pKa shifts.

Evidence from oxadiazole-acetamide hybrids demonstrates enhanced potency with halogen substitutions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.